molecular formula C16H12ClF3N4O2 B2775435 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 339101-72-3

4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2775435
CAS No.: 339101-72-3
M. Wt: 384.74
InChI Key: HZKBJRNWSASAAP-UHFFFAOYSA-N
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Description

The compound 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione is an intricate molecule that has garnered attention in various scientific domains

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process, typically starting with the construction of the isoindole backbone.

  • Isoindole Formation: : This can be achieved through cyclization reactions involving ortho-disubstituted benzenes. Conditions often involve acid catalysts or thermal cyclization.

  • Side Chain Functionalization: : Introduction of the aminoethyl side chain is performed through nucleophilic substitution reactions.

  • Attachment of Pyridinyl Moiety: : Coupling reactions, such as Suzuki or Heck, can be used to introduce the pyridinyl group with the chlorotrifluoromethyl substitution.

Industrial Production Methods

Industrially, the synthesis might utilize continuous flow reactors to optimize reaction conditions, ensure consistency, and scale up production. These methods can enhance yield and reduce the occurrence of side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the amino groups, to form nitroso or nitro derivatives.

  • Reduction: : Reduction reactions might target the pyridinyl ring, especially the trifluoromethyl group.

  • Substitution: : Nucleophilic aromatic substitution (SNAr) can occur at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or permanganates.

  • Reduction: : Hydrogenation catalysts like palladium on carbon.

  • Substitution: : Strong nucleophiles such as amines or thiolates in polar aprotic solvents.

Major Products

The reactions often lead to derivatives with enhanced reactivity or different functional groups, useful in further chemical transformations.

Scientific Research Applications

4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: has diverse applications:

  • Chemistry: : As an intermediate in organic synthesis, it’s a valuable building block for creating more complex molecules.

  • Biology: : Potential use as a bioactive compound in the study of enzyme interactions or cellular pathways.

  • Medicine: : Investigated for its properties as a potential therapeutic agent, particularly in oncology.

  • Industry: : Application in the production of specialty chemicals or as a reagent in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance:

  • Enzyme Inhibition: : Can bind to active sites of enzymes, inhibiting their activity.

  • Signal Pathways: : Modulates various cellular signaling pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-ethyl-1H-isoindole-1,3(2H)-dione: : Lacks the pyridinyl moiety, making it less versatile.

  • 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: : Without the amino group, altering its reactivity.

  • 3-chloro-5-(trifluoromethyl)pyridine: : Contains the pyridinyl core but lacks the isoindole structure, limiting its functional diversity.

Uniqueness

4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione:

Properties

IUPAC Name

4-amino-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O2/c17-10-6-8(16(18,19)20)7-23-13(10)22-4-5-24-14(25)9-2-1-3-11(21)12(9)15(24)26/h1-3,6-7H,4-5,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKBJRNWSASAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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